[(2R)-3-carboxy-2-propanoyloxy-propyl]-dimethyl-(trideuteriomethyl)ammonium;chloride
Description
Significance of Stable Isotope Tracers in Contemporary Metabolomics
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, has been significantly advanced by the use of stable isotope tracers. These tracers, which are non-radioactive and safe for in vivo studies, involve the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules of interest masonaco.orgcreative-proteomics.com. The key advantage of this approach lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled counterpart using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy immune-system-research.com.
This distinction allows researchers to track the metabolic fate of a specific molecule, providing unparalleled insights into the dynamic nature of metabolic networks. nih.gov By introducing a stable isotope-labeled substrate into a biological system, scientists can map its journey through various biochemical reactions, identify novel metabolic pathways, and quantify the rate of metabolic flux—the rate at which metabolites are processed through a pathway. immune-system-research.comcreative-proteomics.com This dynamic information is crucial for understanding cellular physiology, disease mechanisms, and potential therapeutic targets, offering a significant advantage over traditional metabolomics which provides a static snapshot of metabolite levels. immune-system-research.com
Stable isotope labeling is instrumental in several key areas of metabolomics research:
Metabolic Flux Analysis: Quantifying the activity of metabolic pathways.
Metabolite Identification: Aiding in the structural elucidation of unknown metabolites. nih.gov
Quantitative Analysis: Serving as internal standards for accurate quantification of metabolite concentrations. nih.gov
The application of stable isotope tracers has transformed our understanding of metabolism, enabling a more detailed and dynamic view of cellular processes in both health and disease. immune-system-research.com
The Role of (R)-Propionyl Carnitine in Mammalian Metabolism
(R)-Propionyl Carnitine, a naturally occurring derivative of carnitine, plays a significant role in mammalian energy metabolism. biossusa.com Its primary functions are intricately linked to the transport of fatty acids and the modulation of key metabolic pathways within the mitochondria.
L-carnitine and its esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce energy. plos.org Propionyl-L-carnitine has a high affinity for muscular carnitine transferase, which facilitates its transport into cells, particularly muscle tissue. biossusa.comnih.gov
Once inside the cell, (R)-Propionyl Carnitine contributes to energy production through several mechanisms:
Anaplerosis: The propionyl group can be converted to propionyl-CoA, which is then metabolized to succinyl-CoA. plos.orgwikipedia.org Succinyl-CoA is an intermediate of the citric acid cycle (also known as the Krebs cycle or TCA cycle), and its replenishment through this anaplerotic pathway enhances the cycle's activity, thereby boosting energy production. nih.govnih.govphysiology.org
Fatty Acid Oxidation: By providing carnitine, it supports the transport of fatty acids into the mitochondria for β-oxidation. nih.gov
Carbohydrate Metabolism: It can also influence carbohydrate metabolism by modulating the ratio of acetyl-CoA to free CoA, which in turn can stimulate the activity of pyruvate (B1213749) dehydrogenase, a key enzyme linking glycolysis to the citric acid cycle. nih.govahajournals.org
The metabolic functions of (R)-Propionyl Carnitine are summarized in the table below:
| Metabolic Process | Role of (R)-Propionyl Carnitine | Key Outcome |
| Citric Acid Cycle (Anaplerosis) | Provides propionyl-CoA, which is converted to the intermediate succinyl-CoA. plos.orgnih.gov | Replenishes citric acid cycle intermediates, enhancing energy production. nih.govphysiology.org |
| Fatty Acid β-Oxidation | Supplies L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria. plos.org | Facilitates the breakdown of fatty acids for energy. |
| Carbohydrate Metabolism | Modulates the acetyl-CoA/CoA ratio, influencing pyruvate dehydrogenase activity. nih.govahajournals.org | Potentially enhances the oxidation of glucose for energy. |
Rationale for Deuterated (R)-Propionyl Carnitine-d3 Chloride in Isotopic Studies
The use of deuterated (R)-Propionyl Carnitine-d3 Chloride in isotopic studies is founded on the principles of stable isotope labeling. medchemexpress.com The "d3" designation indicates that three hydrogen atoms in the propionyl group have been replaced with deuterium. This seemingly subtle modification provides a distinct mass signature that allows researchers to differentiate the labeled molecule from its endogenous, non-labeled counterpart using mass spectrometry.
The primary rationales for employing (R)-Propionyl Carnitine-d3 Chloride in research include:
Metabolic Tracing: By introducing this labeled compound into a biological system, researchers can accurately trace the metabolic fate of the propionyl group. This allows for the precise mapping of its conversion to propionyl-CoA and subsequent entry into the citric acid cycle as succinyl-CoA. This level of detail is crucial for understanding the dynamics of anaplerosis and energy metabolism.
Internal Standardization for Quantification: In metabolomic analyses, accurately quantifying the concentration of specific metabolites can be challenging due to variations in sample preparation and instrument response. (R)-Propionyl Carnitine-d3 Chloride can be used as an internal standard. nih.gov A known amount of the deuterated compound is added to a biological sample. Because it is chemically identical to the natural compound, it behaves similarly during extraction and analysis. By comparing the mass spectrometry signal of the deuterated standard to the non-deuterated endogenous compound, a precise and accurate quantification of the endogenous (R)-Propionyl Carnitine can be achieved.
The properties and applications of (R)-Propionyl Carnitine-d3 Chloride are detailed in the table below:
| Property | Description |
| Chemical Structure | (R)-Propionyl Carnitine with three deuterium atoms replacing three hydrogen atoms on the propionyl group. medchemexpress.comlgcstandards.com |
| Analytical Detection | Differentiated from the endogenous compound by its higher mass using mass spectrometry. |
| Primary Application | Used as a tracer to study the metabolic pathways of propionyl carnitine. |
| Secondary Application | Serves as an internal standard for the accurate quantification of endogenous (R)-Propionyl Carnitine. nih.gov |
Properties
CAS No. |
1334532-19-2 |
|---|---|
Molecular Formula |
C10H20ClNO4 |
Molecular Weight |
256.74 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-propanoyloxybutanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i2D3; |
InChI Key |
KTFMPDDJYRFWQE-WVKKGGDISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC.[Cl-] |
Canonical SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxopropoxy)-1-propanaminium-d3 Chloride; _x000B_(-)-Propionylcarnitine-d3; L-Carnitine-d3 Propionyl Ester; Dromos-d3; L-Propionylcarnitine-d3; Levocarnitine-d3 Propionate Hydrochloride; ST 261; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Assessment for Research Applications
Stereoselective Synthesis of (R)-Propionyl Carnitine-d3 Isomers
The synthesis of (R)-Propionyl Carnitine-d3 Chloride with high stereochemical purity is paramount for its use in research. The process generally involves the stereoselective formation of the (R)-enantiomer of the carnitine backbone, followed by propionylation and introduction of the deuterium (B1214612) label.
One common strategy begins with a chiral precursor to establish the desired (R)-configuration at the 3-hydroxy position. For instance, a synthetic approach could start from a suitable chiral starting material like (R)-3-hydroxy-4-(trimethylammonio)butanoate. This precursor already possesses the correct stereochemistry, which is maintained throughout the subsequent reaction steps.
An alternative approach involves the stereoselective reduction of a keto group to generate the chiral hydroxyl group. This can be achieved using chiral reducing agents or enzymatic catalysis, which selectively produce the (R)-enantiomer. For example, the reduction of a corresponding ynone to a propargylic alcohol can be a key step in a stereoselective synthesis. researchgate.net
Once the chiral carnitine or a suitable precursor is obtained, the propionyl group is introduced. This is typically achieved by reacting the hydroxyl group with propionyl chloride or propionic anhydride. The final step involves the introduction of the d3-label, which is discussed in the following section.
Deuterium Labeling Strategies: N-Methyl Position Specificity
The specific placement of three deuterium atoms on one of the N-methyl groups is a critical aspect of the synthesis of (R)-Propionyl Carnitine-d3 Chloride. This is most commonly achieved through the methylation of a demethylated precursor using a deuterated methylating agent.
A typical synthetic route involves the use of a precursor molecule, nor-propionyl-L-carnitine, which lacks one of the N-methyl groups. nih.gov This precursor is then methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). google.com This reaction specifically introduces the trideuteriomethyl group onto the nitrogen atom, resulting in the desired labeled compound. nih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695) or N,N-dimethylformamide. nih.govgoogle.com
The efficiency of this labeling step is crucial for achieving high isotopic enrichment. Careful control of reaction conditions, such as temperature and reaction time, is necessary to ensure complete methylation and minimize side reactions. A patent describes a method where demethylated L-carnitine is dissolved in a solvent and reacted with iodomethane-D3, followed by heating to achieve the desired product. google.com
Analytical Validation of Isotopic Enrichment and Stereochemical Integrity
To ensure the quality and reliability of (R)-Propionyl Carnitine-d3 Chloride for research applications, rigorous analytical validation is required. This involves confirming both the isotopic purity (the percentage of molecules that are correctly labeled with deuterium) and the stereochemical integrity (the enantiomeric excess of the (R)-isomer).
High-Resolution Mass Spectrometry for Isotopic Purity
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds. rsc.orgresearchgate.net By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as any partially labeled species.
The isotopic enrichment is calculated by comparing the relative intensities of the mass spectral peaks corresponding to the labeled (d3) and unlabeled (d0) forms of the molecule. rsc.org A high percentage of isotopic purity, often above 98%, is desirable for use as an internal standard to minimize interference from naturally occurring isotopes. isotope.comisotope.com The use of electrospray ionization (ESI) coupled with HRMS allows for rapid and sensitive analysis with minimal sample consumption. researchgate.net
Table 1: Representative HRMS Data for Isotopic Purity Assessment
| Ion | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| (R)-Propionyl Carnitine-d0 Chloride | 254.1414 | 254.1412 | < 1 |
| (R)-Propionyl Carnitine-d3 Chloride | 257.1598 | 257.1596 | > 99 |
Note: The data in this table is illustrative and intended to represent typical results obtained during the analysis of (R)-Propionyl Carnitine-d3 Chloride.
Chiral Chromatography for Enantiomeric Purity
Chiral chromatography is the gold standard for assessing the enantiomeric purity of chiral compounds like (R)-Propionyl Carnitine-d3 Chloride. youtube.com This technique separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-isomer and the detection of any unwanted (S)-enantiomer.
Several chiral chromatography methods can be employed, including:
Direct Methods: These use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Ligand-exchange and polysaccharide-based CSPs are commonly used for the separation of carnitine derivatives. epa.govmdpi.com
Indirect Methods: In this approach, the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. nih.govnih.gov For example, carnitine enantiomers can be derivatized with reagents like (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). nih.govsigmaaldrich.com
The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer and is calculated from the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess is crucial to ensure that the biological or analytical effects observed are attributable solely to the (R)-isomer.
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of organic solvent and buffer |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV or Mass Spectrometry |
| Resolution (Rs) | > 1.5 between enantiomer peaks |
Note: The conditions in this table are generalized and may vary depending on the specific chiral separation method employed.
Mechanistic Investigations of Metabolic Pathways Utilizing Isotopic Tracing
Elucidation of Fatty Acid Oxidation Pathways
(R)-Propionyl Carnitine-d3 Chloride serves as a key tool in understanding the breakdown of fatty acids for energy production, particularly those with an odd number of carbon atoms.
Tracing Propionyl Carnitine Flux within Mitochondrial β-Oxidation
Propionyl-L-carnitine, for which (R)-Propionyl Carnitine-d3 Chloride is a labeled analogue, is a naturally occurring derivative of carnitine. caymanchem.combiomol.com It is formed during the β-oxidation of fatty acids with an odd number of carbons by the enzyme carnitine acetyltransferase. caymanchem.combiomol.com The use of the deuterated form, (R)-Propionyl Carnitine-d3 Chloride, allows researchers to introduce a labeled propionyl group into the mitochondrial matrix. This enables the direct tracking of its incorporation into various metabolic intermediates. By monitoring the appearance of the d3-label in downstream metabolites, the flux through the β-oxidation pathway can be quantified. This technique is instrumental in understanding how the terminal three-carbon unit of odd-chain fatty acids is processed and integrated into cellular metabolism.
Examination of Odd-Chain Fatty Acid Metabolism
The metabolism of odd-chain fatty acids culminates in the production of propionyl-CoA. wikipedia.org (R)-Propionyl Carnitine-d3 Chloride provides a direct means to study the fate of this propionyl-CoA. Once transported into the mitochondria, the labeled propionyl group can be transferred from carnitine back to Coenzyme A (CoA), forming d3-propionyl-CoA. This labeled intermediate then enters a series of enzymatic reactions. By tracing the d3 label, researchers can investigate the efficiency and regulation of the enzymes involved in this pathway, providing insights into conditions where odd-chain fatty acid metabolism may be altered.
Insights into Propionyl-CoA and Methylmalonyl-CoA Metabolism
The metabolism of propionyl-CoA is a critical juncture, connecting fatty acid oxidation with other major metabolic routes. The use of isotopic tracers like (R)-Propionyl Carnitine-d3 Chloride has been pivotal in dissecting these connections.
Precursor-Product Relationships in Branched-Chain Fatty Acid Synthesis
Isotopic tracer studies using d3-propionate have confirmed its role as a precursor in the synthesis of branched-chain fatty acids. researchgate.net When d3-propionate is introduced, it can be converted to d3-propionyl-CoA and subsequently to d3-methylmalonyl-CoA. researchgate.net These labeled building blocks can then be incorporated into fatty acid chains by fatty acid synthase, resulting in the formation of deuterated branched-chain fatty acids. researchgate.net This methodology allows for the direct demonstration of the precursor-product relationship and helps to quantify the contribution of propionate (B1217596) to the synthesis of these specialized lipids under various physiological and pathological conditions.
Isotopic Fate of Propionate and Methylmalonate
Studies utilizing d3-propionic acid and d3-methylmalonic acid have provided detailed insights into the interconversion and utilization of these metabolites. researchgate.net It has been shown that d3-propionate is an effective precursor for both d3-propionyl-CoA and d3-methylmalonyl-CoA. researchgate.net By measuring the relative abundance of the M+3 isotopologues of these CoA esters using mass spectrometry, researchers can assess the activity of the enzymes responsible for their metabolism. researchgate.net These investigations are crucial for understanding the metabolic consequences of genetic defects in enzymes of this pathway, such as in propionic acidemia and methylmalonic acidemia.
Metabolic Interconnections with the Tricarboxylic Acid (TCA) Cycle
The catabolism of propionyl-CoA provides an important anaplerotic entry point into the TCA cycle, replenishing cycle intermediates and supporting energy production. Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle, through a series of enzymatic steps. wikipedia.orgnih.gov The use of isotopically labeled propionyl-CoA precursors has been instrumental in quantifying this anaplerotic flux.
In studies using [U-13C3]propionate, it was observed that while propionyl-CoA was exclusively M3 labeled, the resulting succinyl-CoA appeared as M3, M2, and M1 labeled species. nih.gov This distribution of isotopes is a direct consequence of the scrambling of the carbon skeleton within the TCA cycle. nih.gov Furthermore, the detection of M2 labeled methylmalonyl-CoA indicates a reversible reaction catalyzed by methylmalonyl-CoA mutase. nih.gov Propionyl-L-carnitine has been shown to stimulate TCA cycle activity, potentially by increasing the availability of succinate. nih.govnih.gov This highlights the critical role of propionyl-CoA metabolism in maintaining the functional integrity of the TCA cycle, particularly in energy-demanding tissues like the heart. nih.govnih.gov
Interactive Data Table: Isotopic Labeling in Propionate Metabolism
| Precursor | Labeled Intermediate | Observed Labeled Products | Metabolic Pathway |
| [U-13C3]propionate | M3-Propionyl-CoA | M3, M2, M1-Succinyl-CoA | TCA Cycle Anaplerosis |
| [U-13C3]propionate | M3-Propionyl-CoA | M3, M2-Methylmalonyl-CoA | Propionyl-CoA Catabolism |
| d3-propionate | d3-Propionyl-CoA | d3-Methylmalonyl-CoA | Propionyl-CoA Catabolism |
| d3-propionate | d3-Propionyl-CoA | d3-Branched-Chain Fatty Acids | Fatty Acid Synthesis |
Discovery and Validation of Acylcarnitine Biomarkers in Research Models
Applications in Investigating Inborn Errors of Metabolism
Inborn errors of metabolism (IEMs) are a class of genetic disorders that result from defects in enzymes or transport proteins involved in metabolic pathways. mdpi.com Acylcarnitine profiling using tandem mass spectrometry (MS/MS) has become a cornerstone for the diagnosis and screening of many IEMs, particularly those affecting fatty acid oxidation and organic acid metabolism. mdpi.comresearchgate.netnih.govnih.govresearchgate.net The analysis of acylcarnitine profiles allows for the detection of abnormal accumulations of specific acylcarnitines, which are indicative of a particular enzymatic block. mdpi.com For instance, disorders like propionic acidemia and methylmalonic acidemia are characterized by the accumulation of propionylcarnitine (B99956). nih.gov
To understand the pathophysiology of IEMs and develop potential therapies, researchers rely on various model systems, including cell cultures and animal models. In these systems, acylcarnitine profiles are meticulously characterized to replicate the metabolic disturbances seen in patients. By exposing these models to specific metabolic stressors or by using genetically modified organisms, scientists can study the resulting changes in the acylcarnitine pool.
The process involves extracting metabolites from biological samples (e.g., blood spots, plasma, or tissue) and analyzing them, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of internal standards like (R)-Propionyl Carnitine-d3 Chloride is critical in this step for accurate quantification. The standard is added to the sample at a known concentration, and its signal is used to normalize the signal of the endogenous, non-labeled propionylcarnitine, correcting for any variability during sample preparation and analysis. This methodology provides a precise snapshot of the acylcarnitine landscape, revealing which species are elevated or deficient.
Below is a table illustrating typical acylcarnitine alterations observed in a research model for an organic acidemia like Propionic Acidemia.
| Acylcarnitine Species | Typical Observation in Propionic Acidemia Model | Metabolic Implication |
|---|---|---|
| Propionylcarnitine (C3) | Markedly Elevated | Block in the propionyl-CoA carboxylase enzyme |
| Acetylcarnitine (C2) | Often Decreased | Disruption in the acetyl-CoA pool |
| Free Carnitine (C0) | Decreased | Depletion due to conjugation with excess propionyl-CoA |
| Glutarylcarnitine (C5DC) | Normal | Helps differentiate from other metabolic disorders |
Differential analysis is a key step in identifying biomarkers. This involves comparing the acylcarnitine profiles of disease models with those of healthy, control models. drugbank.comresearchgate.net Statistical analyses are employed to pinpoint which acylcarnitines show significant changes in concentration. These "metabolic signatures" can be highly specific to a particular disease state.
For example, in a study comparing muscle cells with normal versus reduced expression of the carnitine/acylcarnitine-translocase (CACT), researchers observed distinct metabolic signatures. drugbank.com Cells with lower CACT expression showed increased levels of palmitoyl-carnitine and decreased acetyl-carnitine, reflecting impaired lipid catabolism. drugbank.com This type of differential analysis validates the role of specific acylcarnitines as biomarkers and provides insights into the underlying molecular mechanisms of the disease.
The following table presents a hypothetical differential analysis between a control group and a disease model group, highlighting the statistical significance of the findings.
| Metabolite | Fold Change (Disease vs. Control) | p-value | Biomarker Potential |
|---|---|---|---|
| Propionylcarnitine (C3) | +15.2 | <0.001 | High (Primary Marker) |
| Methylmalonylcarnitine (C4DC) | +8.5 | <0.001 | High (Associated Marker) |
| Free Carnitine (C0) | -3.1 | <0.01 | Moderate (Indicates Carnitine Depletion) |
| Octanoylcarnitine (C8) | +1.1 | >0.05 | Low (Not Significantly Altered) |
Exploration of Carnitine Derivatives as Indicators of Metabolic State
The utility of carnitine derivatives as biomarkers extends beyond rare IEMs. The acylcarnitine profile reflects the broader metabolic state of an organism, providing a window into mitochondrial function and fuel selection. researchgate.netsemanticscholar.orgnih.gov Alterations in the carnitine pool have been linked to a variety of common complex diseases, including diabetes, sepsis, cancer, and heart failure. researchgate.netsemanticscholar.orgnih.gov
High-Throughput Screening Methodologies for Metabolite Panels
The analysis of large numbers of samples in metabolomics research and newborn screening programs necessitates high-throughput methodologies. nih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the predominant technology used for this purpose. nih.gov This method allows for the rapid, sensitive, and simultaneous quantification of a panel of metabolites, including dozens of acylcarnitines and amino acids, from a single, small biological sample, such as a dried blood spot. nih.gov
The workflow is highly automated, enabling the analysis of hundreds of samples per day. nih.govnih.gov A key element ensuring the accuracy and reliability of these high-throughput assays is the use of stable isotope-labeled internal standards. caymanchem.com For the quantification of propionylcarnitine, (R)-Propionyl Carnitine-d3 Chloride is added to every sample. Because the labeled standard is chemically identical to the target analyte but has a different mass, it co-elutes and is detected alongside the endogenous compound. By comparing the instrument's response for the known concentration of the standard to the response for the analyte, precise quantification is achieved, making the data robust and reproducible. sciex.com
The features of high-throughput acylcarnitine screening are summarized in the table below.
| Feature | Description | Advantage |
|---|---|---|
| Technology | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, specificity, and multiplexing capability |
| Sample Type | Dried blood spots, plasma, serum, urine | Minimal sample volume required, easy collection and storage |
| Throughput | Hundreds to thousands of samples per day | Suitable for large-scale screening and metabolomics studies nih.gov |
| Quantification | Stable isotope dilution using labeled internal standards (e.g., (R)-Propionyl Carnitine-d3 Chloride) | High accuracy, precision, and reproducibility sciex.com |
| Automation | Fully automated sample preparation and data acquisition | Reduces manual labor and minimizes human error nih.govnih.gov |
Studies on Histone Acylation and Epigenetic Regulation
Assessment of Propionyl Carnitine Contributions to Histone Propionylation
Propionylcarnitine's role in histone propionylation is indirect but crucial. It serves as a carrier molecule for propionyl groups, transporting them across the mitochondrial membrane into the cytoplasm and nucleus where histone modification occurs. The direct donor for histone propionylation is propionyl-CoA. Research has established that the cellular pool of propionyl-CoA is a key determinant of the extent of histone propionylation.
Propionylcarnitine (B99956) contributes to this nuclear propionyl-CoA pool through the action of carnitine acetyltransferases (CrAT). These enzymes can reversibly transfer a propionyl group from propionyl-CoA to carnitine, forming propionylcarnitine. This facilitates the transport of propionyl units from the mitochondria, where they are generated from the catabolism of certain amino acids (valine, isoleucine, threonine, methionine) and odd-chain fatty acids, to the nucleus. Once in the nucleus, the reverse reaction can occur, regenerating propionyl-CoA for use by histone acetyltransferases (HATs), which can also utilize propionyl-CoA as a substrate to propionylate histones.
Studies have demonstrated that fluctuations in the levels of propionylcarnitine can directly impact the levels of histone propionylation. For instance, in certain metabolic disorders where propionylcarnitine accumulates, a corresponding increase in histone propionylation has been observed. This highlights propionylcarnitine's role as a buffer and transporter of propionyl groups, thereby linking cellular metabolic states to epigenetic regulation.
Comparative Analysis with Acetyl Carnitine in Histone Acylation Dynamics
Both propionylcarnitine and acetylcarnitine are acylcarnitines involved in the transport of short-chain fatty acyl groups, and both play a role in regulating histone acylation. However, their dynamics and the functional consequences of the histone marks they influence can differ. The primary donor for histone acetylation is acetyl-CoA, and acetylcarnitine plays a similar role to propionylcarnitine in buffering and transporting acetyl groups.
Histone acetylation is generally associated with transcriptional activation and a more open chromatin structure. Histone propionylation, while also linked to gene activation, can have distinct effects. Research suggests that histone propionylation and acetylation can be competitive processes, as they are often catalyzed by the same enzymes. The relative availability of acetyl-CoA and propionyl-CoA in the nucleus can therefore influence which modification predominates.
A key difference lies in the structural and functional consequences of the modifications themselves. The propionyl group is larger and more hydrophobic than the acetyl group. This can lead to different downstream effects, such as the recruitment of different reader proteins that recognize the specific histone mark, leading to distinct transcriptional outcomes. Some studies suggest that histone propionylation may be a more stable mark than acetylation, potentially leading to longer-term changes in gene expression.
| Feature | Acetyl Carnitine | Propionyl Carnitine |
|---|---|---|
| Acyl Group Donated | Acetyl-CoA | Propionyl-CoA |
| Primary Histone Mark | Histone Acetylation (e.g., H3K9ac, H3K27ac) | Histone Propionylation (e.g., H3K9pr, H3K27pr) |
| Metabolic Origin of Acyl Group | Glycolysis, fatty acid oxidation, amino acid catabolism | Odd-chain fatty acid oxidation, catabolism of specific amino acids (isoleucine, valine, threonine, methionine) |
| General Function | Associated with transcriptional activation and open chromatin | Associated with transcriptional activation, but with potentially distinct downstream effects and stability compared to acetylation |
Mechanistic Links Between Acylcarnitine Metabolism and Chromatin Modifications
The metabolism of acylcarnitines is intrinsically linked to the epigenetic landscape of the cell through the production of acyl-CoAs that serve as substrates for histone acylation. This connection provides a mechanism for the cell to adapt its gene expression patterns in response to its metabolic state. When the metabolism of certain nutrients is high, the corresponding acyl-CoA pools increase, leading to a rise in the corresponding histone acylation marks.
For example, a diet rich in odd-chain fatty acids can increase the intracellular concentration of propionyl-CoA, and consequently, propionylcarnitine. This can lead to a global increase in histone propionylation, altering the expression of genes involved in various cellular processes. This metabolic-epigenetic axis is crucial for cellular homeostasis and for the response to environmental changes.
Research on Carnitine Homeostasis and Transport Mechanisms
Tracing Carnitine Transport across Cellular and Subcellular Compartments
The transport of carnitine across cell membranes is a tightly regulated process, essential because tissues like skeletal and heart muscle cannot synthesize carnitine and must import it from the bloodstream. nih.govnih.govnih.gov Skeletal muscle, for instance, maintains a carnitine concentration 50 to 100 times higher than that in the plasma, which is achieved through active transport by specific protein carriers like OCTN2 (Organic Cation/Carnitine Transporter 2). nih.govnih.gov
Isotopically labeled compounds such as deuterium-labeled carnitine (d3-carnitine) are invaluable for tracing these transport mechanisms. nih.govnih.gov By introducing (R)-Propionyl Carnitine-d3 Chloride or similar tracers into a biological system, researchers can distinguish the exogenous, labeled carnitine from the endogenous, unlabeled pool. This allows for precise measurement of its uptake, distribution, and subsequent metabolic fate. nih.govnih.gov
One powerful technique combines stable isotope tracing with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging. nih.gov Studies using this method have visualized the distribution of intravenously administered d3-carnitine in mouse skeletal muscle. nih.gov Research has shown that muscle contraction accelerates the uptake of d3-carnitine and its rapid conversion to d3-acetylcarnitine, demonstrating a mechanism to buffer excess acetyl-CoA during exercise. nih.govnih.gov
Studies on the isolated perfused rat kidney using deuterium-labeled propionyl-L-carnitine (PLC-CD3) have shown that it undergoes extensive tubular reabsorption. nih.gov The renal excretory clearance was found to be significantly less than the glomerular filtration rate, indicating that metabolism, rather than excretion, is the primary route of renal elimination for this compound. nih.gov Furthermore, derivatives like L-propionylcarnitine have been shown to be transported by the same carrier as L-carnitine and can competitively inhibit its transport in isolated cardiac myocytes. nih.govnih.gov
Table 1: Research Findings on Labeled Carnitine Transport
| Research Area | Key Finding | Labeled Compound Used | Model System | Reference |
|---|---|---|---|---|
| Muscle Uptake | Muscle contraction enhances uptake of labeled carnitine and its conversion to acetylcarnitine. | d3-carnitine | Mouse skeletal muscle | nih.gov |
| Renal Disposition | Metabolism is the major renal elimination route, with extensive tubular reabsorption observed. | Propionyl-L-carnitine-CD3 | Isolated perfused rat kidney | nih.gov |
| Cardiac Transport | L-propionylcarnitine competitively inhibits L-carnitine transport in cardiac myocytes. | L-3H-carnitine (in competition) | Isolated rat cardiac myocytes | nih.govnih.gov |
Investigation of Carnitine Biosynthesis Regulation via Isotopic Labeling
The synthesis of carnitine is a multi-step enzymatic process that primarily occurs in the liver and kidneys. youtube.comcreative-proteomics.com It begins with the amino acid lysine (B10760008), which is methylated to form trimethyllysine. youtube.com This intricate pathway is subject to tight regulation to maintain carnitine homeostasis. creative-proteomics.com
A critical step in carnitine biosynthesis is catalyzed by trimethyllysine hydroxylase epsilon (TMLHE), the first and rate-limiting enzyme in the pathway. nih.govbiorxiv.orgnih.gov Recent research has identified TMLHE as an alpha-ketoglutarate (B1197944) (αKG)-dependent dioxygenase (αKGDD). nih.govbiorxiv.orgnih.gov This means that αKG, a key intermediate in the Krebs cycle, is an essential co-substrate for the synthesis of carnitine. nih.gov
This discovery has linked cellular metabolic state, reflected by αKG levels, directly to carnitine production. nih.gov Studies have shown that αKG-dependent carnitine synthesis is required for processes such as histone acetylation and DNA repair, revealing a previously unappreciated role for carnitine in epigenetic regulation. nih.govbiorxiv.orgnih.gov Depletion of αKG was found to sensitize certain cancer cells to DNA damaging agents by impairing this pathway. biorxiv.orgnih.gov
The biosynthesis of carnitine is dependent on the availability of its precursors and cofactors. The primary precursors are lysine and methionine, with methionine providing the necessary methyl groups via S-adenosylmethionine. youtube.com Metabolomic studies have identified carnitine precursors, including methyl- and trimethyl-lysine, and the methyl-group donor choline, as highly reproducible metabolites, indicating tight genetic and metabolic regulation. nih.gov Pathway analysis of these reproducible metabolites consistently points to carnitine synthesis and metabolism as a key regulated pathway. nih.gov The regulation of genes encoding the enzymes in this pathway, as well as the nutritional availability of essential vitamins like C and B6, are crucial for maintaining optimal carnitine synthesis. youtube.comcreative-proteomics.com
Modulatory Effects of Physiological Perturbations on Carnitine Pools
For instance, during intense exercise, there is an increased conversion of free carnitine to acetylcarnitine to buffer the accumulation of acetyl-CoA, leading to a temporary shift in the carnitine pool. nih.gov In metabolic disorders like obesity and insulin (B600854) resistance, the profile of acylcarnitines can be altered. nih.gov Oral administration of propionyl-L-carnitine (PLC) in diet-induced obese mice has been shown to reverse insulin resistance and improve cardiovascular parameters, partly by correcting mitochondrial function in the liver. nih.gov These studies highlight how the carnitine system responds to metabolic stress and how targeted interventions can modulate the carnitine pool to restore metabolic balance. nih.govnih.gov
Future Research Directions and Emerging Applications
Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)
The use of (R)-Propionyl Carnitine-d3 Chloride is intrinsically linked to metabolomics and lipidomics, serving as a standard for mass spectrometry-based quantification. isotope.comisotope.com Future applications will see a deeper integration with other omics fields like proteomics and transcriptomics to create a more holistic understanding of metabolic processes.
Research on the unlabeled form, propionyl-L-carnitine, has shown that it can influence the expression of key proteins involved in inflammation and oxidative stress. For instance, it has been observed to decrease the expression of NADPH oxidase 2 (NOX2), NOX4, and Intercellular Adhesion Molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs). caymanchem.comkklmed.combiomol.com By using (R)-Propionyl Carnitine-d3 Chloride as a tracer and quantitative standard, researchers can precisely correlate the metabolic fate and concentration of propionyl-L-carnitine with downstream changes in the proteome and transcriptome.
A significant advancement lies in combining stable isotope tracing with high-resolution imaging techniques. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging, when used with deuterium-labeled carnitines, allows for the visualization of their distribution within tissues. nih.govnih.gov Studies have successfully used this method to map the uptake and conversion of d3-carnitine in mouse skeletal muscle, even distinguishing its localization relative to different muscle fiber types identified through immunohistochemistry. nih.govnih.gov This integration of metabolomics with histological and proteomic data provides unprecedented spatial context to metabolic flux, revealing how specific cell types utilize carnitine derivatives under different physiological conditions, such as muscle contraction. nih.govnih.gov
Development of Novel Isotopic Labeling Strategies for Complex Metabolites
The synthesis of (R)-Propionyl Carnitine-d3 Chloride is itself an example of an isotopic labeling strategy designed to create a reliable internal standard for mass spectrometry. broadpharm.combioscience.co.uk The development of new and efficient labeling methods is crucial for expanding the toolkit of metabolic researchers.
One patented method for synthesizing L-carnitine-D3 involves a multi-step process starting from L-carnitine, which is demethylated and then remethylated using iodomethane-D3 (B117434). google.com This approach highlights the chemical synthesis required to produce specific, high-purity labeled compounds. The goal of such methods is to use readily available starting materials, ensure safe operation, and maximize the incorporation of the isotope. google.com
Beyond stable isotopes like deuterium (B1214612), other labeling strategies are being developed for different analytical applications. For example, propionyl-L-carnitine has been labeled with the positron-emitting isotope carbon-11 (B1219553) ([11C]) for use in Positron Emission Tomography (PET) studies. nih.gov This radiolabeling allows for the non-invasive, in-vivo tracking of the compound's pharmacokinetics, showing its rapid clearance from plasma and uptake into tissues like the myocardium. nih.gov In rat studies, researchers were able to identify the biotransformation of [N-methyl-11C]propionyl-L-carnitine into its metabolites, [N-methyl-11C]L-carnitine and [N-methyl-11C]acetyl-L-carnitine, demonstrating the power of isotopic labeling in tracking metabolic pathways dynamically. nih.gov
Expansion into Emerging Areas of Metabolic Science
The study of propionyl-L-carnitine, facilitated by tracers like its d3-labeled form, is expanding into several key areas of metabolic science. Its fundamental role is in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for beta-oxidation and in maintaining the crucial balance of the acyl-CoA to free CoA ratio. medchemexpress.comnih.gov
Emerging research focuses on its protective effects in conditions characterized by metabolic stress:
Mitochondrial Dysfunction and Oxidative Stress : Propionyl-L-carnitine has been shown to protect against ischemia-induced mitochondrial dysfunction by preventing calcium overload and the depletion of ATP. caymanchem.comkklmed.combiomol.com It also acts as an antioxidant by reducing the production of reactive oxygen species (ROS). caymanchem.combiomol.com
Cardiometabolic Health : It is suggested that heart tissue can utilize exogenous propionyl-L-carnitine to fuel the tricarboxylic acid (TCA) cycle via its conversion to succinate, which may explain its protective effect against ischemia. nih.gov Furthermore, research highlights its potential to improve cardiometabolic alterations that often accompany insulin (B600854) resistance. nih.gov
Muscle Metabolism and Exercise Physiology : Stable isotope tracing studies have revealed that carnitine uptake and its subsequent conversion to acetylcarnitine are accelerated during muscle contraction. nih.govnih.gov This demonstrates its vital role in buffering excess acetyl-CoA generated during intense exercise, a key process for sustaining energy production and metabolic efficiency in skeletal muscle. nih.govnih.gov
Methodological Advancements in Quantitative Stable Isotope Tracing
The primary application of (R)-Propionyl Carnitine-d3 Chloride is as an internal standard for accurate quantification of propionyl-L-carnitine via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combroadpharm.comkklmed.combiomol.com This is a foundational method in quantitative metabolomics. However, recent advancements are moving beyond simple concentration measurements towards dynamic flux analysis.
Stable isotope tracing enables the measurement of metabolic fluxes, which provides a dynamic view of metabolic regulation that cannot be achieved by static measurements of metabolite levels. nih.gov A significant methodological advancement is the combination of stable isotope labeling with imaging mass spectrometry. nih.govnih.gov
A study investigating d3-carnitine in mouse muscle provides a clear example of this progress. nih.govnih.gov By administering d3-carnitine and analyzing muscle tissue with MALDI-MS imaging, researchers could not only quantify the increase in the labeled carnitine and its derivative, d3-acetylcarnitine, after muscle contraction but also visualize their distribution across the tissue. nih.govnih.gov This technique revealed that the uptake of exogenous carnitine was not uniformly distributed but was localized to specific regions, demonstrating a spatially resolved view of carnitine flux. nih.gov Such methodological innovations are critical for discovering new pathways and understanding the intricate structure and dynamics of metabolic networks in complex biological systems. nih.gov
Q & A
Q. What is the primary application of (R)-Propionyl Carnitine-d3 Chloride in metabolic research?
(R)-Propionyl Carnitine-d3 Chloride is widely used as a deuterated internal standard in GC- or LC-MS-based quantification of propionyl-L-carnitine, a key intermediate in fatty acid β-oxidation. Its deuterium labeling ensures minimal interference with endogenous analytes, enabling precise isotope dilution mass spectrometry (IDMS). Researchers must validate its purity (>99% deuterium enrichment) and stability under storage conditions (-20°C) to avoid degradation .
Q. How should researchers handle and store (R)-Propionyl Carnitine-d3 Chloride to ensure experimental integrity?
The compound must be stored at -20°C in airtight containers to prevent isotopic exchange or hydrolysis. Prior to use, reconstitute in solvents like DMF, DMSO, or ethanol (see solubility data in evidence) and avoid exposure to moisture. Workplace controls (e.g., fume hoods) and personal protective equipment (gloves, lab coats) are critical during handling .
Q. What analytical techniques are used to confirm the purity and isotopic enrichment of (R)-Propionyl Carnitine-d3 Chloride?
High-Performance Liquid Chromatography (HPLC) (>95% purity) and mass spectrometry (to verify deuterium incorporation at >99 atom% D) are standard. Nuclear Magnetic Resonance (NMR) can further confirm structural integrity, particularly the stereochemistry at the (R)-configured carbon .
Q. Why is stereochemical specificity (R-configuration) important for this compound in biological studies?
The (R)-isomer mirrors the endogenous form of propionyl-L-carnitine, ensuring compatibility with enzymes like carnitine acetyltransferase. Incorrect stereochemistry may lead to erroneous pharmacokinetic data or failed target engagement in mitochondrial studies .
Q. How does (R)-Propionyl Carnitine-d3 Chloride facilitate research on reactive oxygen species (ROS) in endothelial cells?
Studies show it reduces ROS production in human umbilical vein endothelial cells (HUVECs) by downregulating NADPH oxidase (NOX2/4) and ICAM-1 expression. Researchers use it at concentrations of 10–50 µM in cell culture media, with outcomes measured via fluorescence probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can batch-to-batch variability in deuterated internal standards impact quantification, and how is this mitigated?
Variability arises from inconsistent deuterium enrichment or impurities. To address this:
Q. What methodological challenges arise when using (R)-Propionyl Carnitine-d3 Chloride in in vivo pharmacokinetic studies?
Key challenges include:
- Isotope effects : Deuterium may alter metabolic rates, requiring comparison with non-deuterated controls.
- Tissue-specific clearance : Monitor carnitine transporter affinity (e.g., OCTN2) in organs like the liver and kidneys.
- Sample preparation : Acidic conditions during extraction can hydrolyze the propionyl ester; use neutral buffers and rapid freezing .
Q. How do researchers reconcile conflicting data on the role of (R)-Propionyl Carnitine-d3 Chloride in prostaglandin modulation?
Discrepancies in prostaglandin E2 (PGE2) release (e.g., in rat peritoneal cells vs. HUVECs) may stem from cell-type-specific responses or contamination (e.g., neutrophils). To resolve:
Q. What strategies optimize LC-MS/MS parameters for detecting (R)-Propionyl Carnitine-d3 Chloride in complex biological matrices?
Optimization steps include:
- Ionization settings : Electrospray ionization (ESI) in positive mode with m/z 256.7→85.1 transition.
- Chromatography : Reverse-phase columns (C18) with mobile phases of 0.1% formic acid in water/acetonitrile.
- Matrix effects : Dilute plasma/serum samples 1:10 and use stable isotope-labeled internal standards to normalize recovery .
Q. How can researchers validate the specificity of (R)-Propionyl Carnitine-d3 Chloride in studies involving structurally similar acylcarnitines?
Specificity validation requires:
- MRM (Multiple Reaction Monitoring) : Unique precursor/product ion transitions.
- Cross-testing : Spiking samples with analogs (e.g., acetyl-/butyryl-carnitine-d3) to confirm no cross-reactivity.
- High-resolution MS : Confirm exact mass (256.1269 Da) to distinguish from isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
